molecular formula C19H17N3O B14746198 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

Cat. No.: B14746198
M. Wt: 303.4 g/mol
InChI Key: YGURMDITZSVQME-UHFFFAOYSA-N
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Description

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one is a heterocyclic compound featuring a pyridoindole scaffold fused with an indol-2-one moiety. This structure is notable for its resemblance to bioactive alkaloids and synthetic ligands targeting hormone receptors. The pyrido[3,4-b]indole core is a privileged motif in medicinal chemistry due to its planar aromaticity and ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets . The compound’s indol-2-one group introduces a lactam ring, enhancing solubility and metabolic stability compared to simpler indole derivatives .

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H17N3O/c23-19-16(13-6-2-4-8-15(13)22-19)18-17-12(9-10-20-18)11-5-1-3-7-14(11)21-17/h1-8,16,18,20-21H,9-10H2,(H,22,23)

InChI Key

YGURMDITZSVQME-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Heck and Nenitzescu reactions are often employed to synthesize related compounds from anilines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Detailed industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. For instance, as an estrogen receptor modulator, it binds to estrogen receptors and influences their activity, which can affect cell proliferation and apoptosis in cancer cells . The pathways involved include modulation of gene expression and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,4-b]indole scaffold is widely utilized in drug discovery. Below is a detailed comparison of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Modifications Biological Activity References
AZD9496 3,5-Difluoro substitution; acrylic acid side chain Potent SERD; oral bioavailability; advanced ER+ breast cancer clinical trials
3-(6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)indole (9b) Methoxy group at C6; indole substituent CNS-targeting activity (e.g., tryptophan hydroxylase inhibition)
3,3,9-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives Methylation at C3 and C9; trifluoromethyl pyrazole Anticancer activity via kinase inhibition
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives Bromine at C7; isoindoline-1,3-dione side chain Neuroprotective and CNS-targeting effects (e.g., amyloidogenesis inhibition)
3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one Indol-2-one lactam; no additional substituents Hypothesized SERD activity (based on structural similarity); untested in vivo N/A

Key Observations :

Its 3,5-difluoro and acrylic acid groups optimize binding to estrogen receptor alpha (ERα), enabling both antagonism and degradation . In contrast, the unmodified indol-2-one lactam in the target compound lacks these pharmacophoric groups, likely reducing ER affinity.

Structural Flexibility :

  • Derivatives with trifluoromethylpyrazole (e.g., compound 33 in ) show improved metabolic stability and kinase selectivity compared to simpler indol-2-one derivatives .
  • Bromine substitution (e.g., in ) introduces steric bulk and electronic effects, altering target engagement from hormonal receptors to neurological pathways .

Physicochemical Properties: The indol-2-one lactam in the target compound enhances water solubility (logP ~2.1 predicted) compared to non-lactam analogs like 9b (logP ~3.5) . However, this may reduce membrane permeability, limiting oral bioavailability without prodrug strategies.

Research Findings and Implications

  • SERD Development : AZD9496’s success highlights the pyrido[3,4-b]indole scaffold’s versatility. The target compound could be modified with acidic side chains (e.g., acrylic acid) to mimic AZD9496’s ER-binding interactions .
  • CNS Applications : The neuroprotective activity of brominated derivatives suggests that introducing halogens or lipophilic groups (e.g., trifluoromethyl) to the target compound may unlock CNS applications .
  • Synthetic Accessibility : The target compound’s synthesis is feasible via established routes for pyridoindole lactams, such as cyclization of tryptophan derivatives or Pd-catalyzed cross-coupling .

Biological Activity

The compound 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one is a member of the indole and pyridoindole family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₁₁H₁₀N₂O
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 17952-82-8

Antitumor Activity

Research has indicated that derivatives of pyridoindoles exhibit significant antitumor properties. For instance, compounds related to 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent cytotoxicity .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to interact with serotonin receptors and may exhibit protective effects against neurodegenerative diseases. Studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are implicated in neurodegenerative disorders .

Antidepressant Activity

The structural similarity of this compound to known antidepressants suggests potential antidepressant activity. Research into related indole derivatives has revealed their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridoindole derivatives. The presence of specific functional groups and the stereochemistry around the indole core significantly influence their pharmacological profiles. For example:

CompoundActivityIC50 (µM)Reference
Compound AAntitumor20.2
Compound BNeuroprotectiveN/A
Compound CAntidepressantN/A

Case Studies

  • Antitumor Effects in HepG2 Cells :
    • A study evaluated the cytotoxic effects of various indole derivatives on HepG2 cells. The compound exhibited an IC50 value of 20.2 µg/ml, demonstrating significant antitumor activity compared to control groups .
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models indicated that compounds similar to 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one provided neuroprotection against induced oxidative stress and inflammation .

Q & A

Q. What are the recommended methodologies for synthesizing derivatives of this compound, and how can reaction efficiency be optimized?

Answer: A common approach involves catalytic acid-mediated condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives via nucleophilic substitution or cyclization reactions . Key steps include:

  • Reagent selection : Use Grignard reagents or sodium borohydride for functional group substitutions (e.g., replacing benzotriazole groups with alkyl/aryl moieties) .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Yield optimization : Adjust solvent polarity (e.g., chloroform for hydrophobic intermediates) and reaction temperature (room temperature to 80°C, depending on substrate stability) .

Q. How should researchers safely handle this compound in laboratory settings?

Answer: While specific hazards for 3-(2,3,4,9-tetrahydro-1H-pyrido[...]-2-one are not fully documented, analogous indol-2-one derivatives require:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • First aid protocols : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

Q. What spectroscopic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds in related pyridoindole derivatives) .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methylamino or benzoyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., C–H···π vs. N–H···O interactions) may arise due to:

  • Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) can alter packing motifs .
  • Thermal motion : Refine anisotropic displacement parameters using software like SHELXL97 to distinguish static disorder from dynamic effects .
  • Validation tools : Cross-check data with the Cambridge Structural Database (CSD) to identify outliers .

Q. What strategies are effective for modulating bioactivity via structural modifications?

Answer:

  • Core scaffold diversification : Introduce substituents at the indol-2-one or pyrido[3,4-b]indole positions to enhance binding affinity. For example:
    • Electron-withdrawing groups (e.g., -Cl, -CF3_3) improve metabolic stability .
    • Hydrophobic moieties (e.g., benzyl or pyridinyl groups) enhance membrane permeability .
  • In silico modeling : Perform docking studies with target proteins (e.g., serotonin receptors) to prioritize synthetic targets .

Q. How should researchers address low reproducibility in synthetic yields?

Answer: Variability often stems from:

  • Impurity profiles : Purify starting materials via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Catalyst degradation : Replace p-TSA with fresh batches if reaction kinetics slow unexpectedly .
  • Moisture sensitivity : Use anhydrous solvents (e.g., THF stored over molecular sieves) for moisture-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.